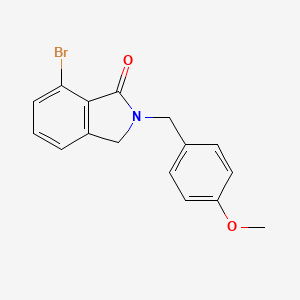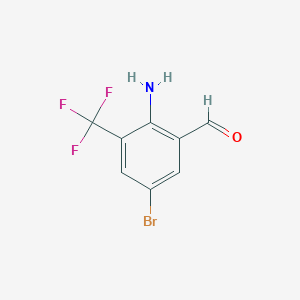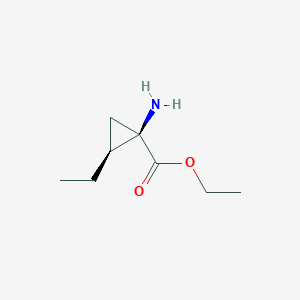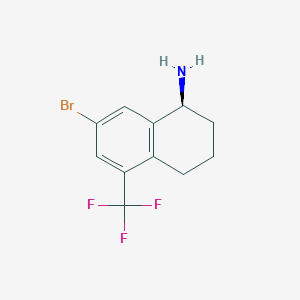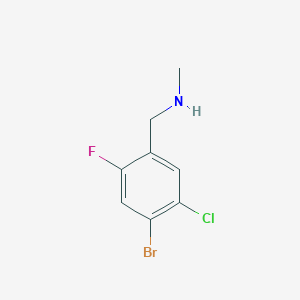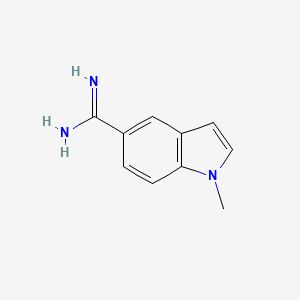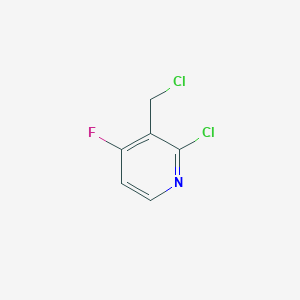
2-Chloro-3-(chloromethyl)-4-fluoropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-(chloromethyl)-4-fluoropyridine is a heterocyclic organic compound that contains a pyridine ring substituted with chlorine and fluorine atoms. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(chloromethyl)-4-fluoropyridine typically involves the chlorination and fluorination of pyridine derivatives. One common method includes the chlorination of 2-chloro-5-(chloromethyl)pyridine under liquid-phase conditions to produce 2,3-dichloro-5-(trichloromethyl)pyridine. This intermediate is then subjected to vapor-phase fluorination to yield 2,3,5-trichloro-4-fluoropyridine . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and fluorination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-(chloromethyl)-4-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, altering the oxidation state of the substituents on the pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and other strong nucleophiles, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methylthio derivatives of the pyridine ring .
Aplicaciones Científicas De Investigación
2-Chloro-3-(chloromethyl)-4-fluoropyridine has diverse applications in scientific research:
Mecanismo De Acción
The mechanism by which 2-Chloro-3-(chloromethyl)-4-fluoropyridine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-3-(chloromethyl)oxirane: This compound shares a similar chloromethyl group but differs in its ring structure and reactivity.
2-Chloro-3-(chloromethyl)thiophene: Another related compound with a thiophene ring, used in similar applications.
Uniqueness
2-Chloro-3-(chloromethyl)-4-fluoropyridine is unique due to the combination of chlorine and fluorine substituents on the pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C6H4Cl2FN |
|---|---|
Peso molecular |
180.00 g/mol |
Nombre IUPAC |
2-chloro-3-(chloromethyl)-4-fluoropyridine |
InChI |
InChI=1S/C6H4Cl2FN/c7-3-4-5(9)1-2-10-6(4)8/h1-2H,3H2 |
Clave InChI |
LODHQHOZUVYQOE-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=C1F)CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


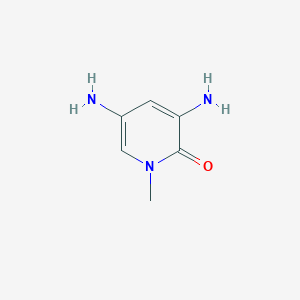
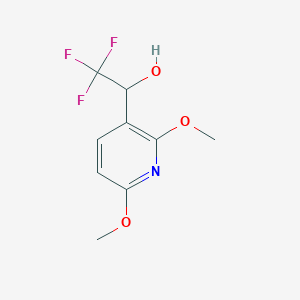
![1'-Methyl-5-(trifluoromethyl)spiro[indoline-3,4'-piperidine]](/img/structure/B15220802.png)
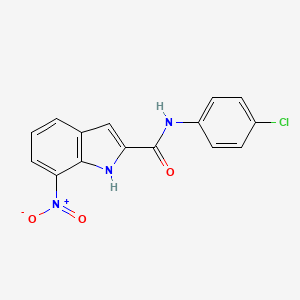

![N-Methyl-1-(pyrazolo[1,5-a]pyridin-4-yl)methanamine](/img/structure/B15220819.png)
